Sodium of polyaspartic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

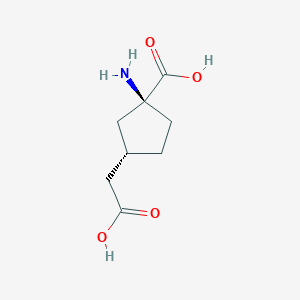

Pyrrolidine and its derivatives, including pyrrolidin-3-amine structures, are crucial in medicinal chemistry due to their presence in a wide range of biologically active compounds. These structures contribute significantly to the stereochemistry and pharmacophore exploration of new drug candidates due to their sp^3 hybridization and non-planarity, which enhances three-dimensional molecular coverage through a phenomenon known as "pseudorotation" (Li Petri et al., 2021).

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves a variety of strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These methods aim to exploit the stereochemistry for biological activity enhancement by modifying the spatial orientation of substituents, affecting the binding mode to enantioselective proteins (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by their saturated five-membered ring, contributing to their stereochemical complexity. This structure allows for various substitutions and modifications, leading to a wide range of biological activities and pharmacological profiles. The non-planarity and possibility for pseudorotation play a crucial role in the molecular interaction of these compounds with biological targets (Li Petri et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a multitude of chemical reactions, including functionalization at various positions on the ring. These reactions enable the introduction of diverse functional groups, which can significantly alter the chemical and pharmacological properties of the compounds. The reactivity is influenced by the steric factors and the presence of functional groups, which can dictate the selectivity and yield of the reactions (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are influenced by the molecular structure and the nature of substituents on the pyrrolidine ring. Adjustments to the core structure and functional groups can optimize these compounds for better pharmacokinetic and pharmacodynamic profiles (Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the core pyrrolidine structure and its modifications. These properties are essential for the compound's biological activity and its mechanism of action. For example, the introduction of polar or hydrophobic groups can enhance the compound's ability to interact with specific proteins or receptors, affecting its therapeutic potential and specificity (Li Petri et al., 2021).

Scientific Research Applications

Sodium of polyaspartic acid (PASP) is a biodegradable, water-soluble polymer that is valuable in numerous industrial applications . It has drawn a great deal of attention in diverse applications due to its biocompatibility and biodegradability . Here are some potential applications:

-

Biomedical Coatings

-

Water Treatment

-

Energy Storage

-

Phosphorus-free Scale and Corrosion Inhibitor

-

Green Detergent Auxiliaries

-

Agricultural Applications

-

Cosmetics Application

-

Automotive and Transportation Industries

- PASP coatings find applications in the automotive and transportation industries . They are used as protective coatings for vehicle exteriors, providing a glossy finish, UV resistance, and corrosion protection .

- These coatings can also be applied to aircraft, trains, and marine vessels for enhanced durability and aesthetics .

-

Therapeutic Delivery Applications

-

Liquid Detergents and Cleaning Formulations

Safety And Hazards

Potential for occupational exposure exists during manufacture, and in unloading, storage, staging, and transfer operations at facilities using Sodium of Polyaspartic Acid . It is recommended that safety glasses with side-shields and permeation-resistant gloves, clothing, and foot protection be worn . In cases where ventilation is insufficient or airborne concentrations are unknown, a NIOSH-approved, air-purifying organic vapor respirator should be worn .

Future Directions

Sodium of Polyaspartic Acid has been found to be highly versatile, biocompatible, and biodegradable, fulfilling key requirements for use in a wide variety of biomedical applications . The derivatives of PASP can be readily tailored via the amine-reactive precursor, poly (succinimide) (PSI), which opens up a large window of opportunity for the design and development of novel biomaterials .

properties

CAS RN |

181828-06-8 |

|---|---|

Product Name |

Sodium of polyaspartic acid |

Molecular Formula |

C4H6NO3(C4H4NO3Na)m(C4H5NO3)nC4H6NO4 |

Molecular Weight |

NA |

synonyms |

Sodium of Polyaspartic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)